1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

Catalog No.
S2941081
CAS No.
1359655-97-2
M.F
C14H16N4O5
M. Wt
320.305
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

CAS Number

1359655-97-2

Product Name

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate

IUPAC Name

2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid

Molecular Formula

C14H16N4O5

Molecular Weight

320.305

InChI

InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4)

InChI Key

DELMSEZLIYUCSR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-]

Solubility

not available

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, with the CAS number 1359655-97-2, is a chemical compound characterized by its unique molecular structure. Its molecular formula is C₁₄H₁₆N₄O₅, and it has a molecular weight of approximately 320.30 g/mol. The compound features a guanidine core linked to a phenyl group that is further substituted with a methoxyphenoxy moiety, which contributes to its biological activity and potential applications in medicinal chemistry .

The reactivity of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate can be attributed to the presence of the guanidine functional group, which can undergo protonation and nucleophilic substitution reactions. Additionally, the methoxy group may participate in electrophilic aromatic substitution reactions under certain conditions. These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of derivatives with enhanced properties .

Research indicates that 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate exhibits significant biological activities, particularly in the field of pharmacology. It has been studied for its potential as an anti-inflammatory agent and its efficacy in modulating various biological pathways. The compound's structure allows it to interact with specific receptors and enzymes, contributing to its therapeutic effects .

The synthesis of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate typically involves several steps:

  • Formation of Guanidine: Starting from appropriate amines and carbonyl compounds.
  • Coupling Reaction: The guanidine derivative is then reacted with 3-(4-methoxyphenoxy)phenyl compounds through nucleophilic substitution or coupling techniques.
  • Nitration: The final product is obtained by introducing a nitrate group, often achieved through nitrating agents under controlled conditions.

These methods allow for the production of high-purity compounds suitable for research and application .

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate has diverse applications:

  • Pharmaceutical Development: Used as a lead compound in drug discovery for anti-inflammatory and analgesic medications.
  • Research Tool: Employed in biochemical assays to study receptor interactions and enzyme activities.
  • Chemical Synthesis: Serves as an intermediate for synthesizing other biologically active compounds .

Interaction studies involving 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate have focused on its binding affinity to various biological targets. These studies utilize techniques such as:

  • Molecular Docking: To predict binding interactions with target proteins.
  • In Vitro Assays: To evaluate the compound's effects on cellular pathways and its potential side effects.

Findings suggest that the compound can modulate specific signaling pathways, making it a candidate for further pharmacological exploration .

1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical properties:

Compound NameCAS NumberKey Features
1-Phenylguanidine103-63-9Simple structure; used in various synthetic routes
4-Methoxyphenylguanidine2050-90-6Similar methoxy substitution; anti-inflammatory properties
N,N-Dimethylguanidine100-95-2Quaternary ammonium; different biological activity
3-Aminophenylguanidine101-82-6Amino substitution; utilized in drug synthesis

Uniqueness: The presence of both methoxy and phenoxy groups in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate enhances its lipophilicity and receptor interaction profile compared to simpler guanidine derivatives. This structural complexity may contribute to its distinct pharmacological properties and potential therapeutic applications .

The synthesis of aryl guanidine nitrate derivatives typically involves multi-step sequences combining cross-coupling reactions, guanylation protocols, and salt formation. For 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, the core synthetic strategy begins with constructing the substituted phenyl backbone, followed by guanidine group introduction and final nitrate salt formation.

A critical step involves forming the 3-(4-methoxyphenoxy)phenyl intermediate. This can be achieved through Ullmann-type coupling or nucleophilic aromatic substitution, where a halogenated phenyl derivative reacts with 4-methoxyphenol under basic conditions. For example, 3-bromophenyl derivatives may undergo substitution with sodium 4-methoxyphenoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (110–120°C).

Subsequent guanylation introduces the guanidine moiety. A common method involves treating the amine precursor with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like diisopropylethylamine (DIPEA). Alternatively, direct reaction with guanidine nitrate under basic conditions can yield the guanidinium nitrate salt in situ. For instance, heating the intermediate 3-(4-methoxyphenoxy)aniline with guanidine nitrate in a KOH/DMSO system at 110–115°C for 4 hours facilitates efficient guanylation.

Key Reaction Parameters for Guanidinylation
Reagent Ratio1:1 (amine:guanidine nitrate)
BaseKOH (1.5 equivalents)
SolventDMSO
Temperature110–115°C
Time4 hours
Yield89%

The nitrate counterion is incorporated during salt formation, often achieved by neutralizing guanidine with nitric acid or through metathesis reactions.

Strategic Functionalization of Phenoxy Substituents

The 4-methoxyphenoxy group in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate serves as a critical structural motif influencing electronic and steric properties. Functionalization strategies for this substituent focus on modulating the methoxy group or the phenoxy linkage to alter reactivity and physicochemical characteristics.

Methoxy Group Modification

The methoxy group can be demethylated to a hydroxyl group using boron tribromide (BBr₃) in dichloromethane, enabling further derivatization such as alkylation or acylation. Alternatively, replacing the methoxy group with other alkoxy chains (e.g., ethoxy, propoxy) via nucleophilic substitution broadens the compound’s functional diversity.

Phenoxy Linkage Engineering

The phenoxy linkage can be modified by varying the substitution pattern on the phenyl ring. For example, introducing electron-withdrawing groups (e.g., nitro, cyano) at the para position enhances stability, while electron-donating groups (e.g., methyl, amino) improve solubility. Suzuki-Miyaura cross-coupling reactions using palladium catalysts enable precise incorporation of substituted aryl groups. In one protocol, 3-bromophenyl derivatives react with 4-methoxybenzeneboronic acid under Pd(OAc)₂/SPhos catalysis to yield the biphenyl ether precursor.

Phenoxy Functionalization Routes
DemethylationBBr₃ in CH₂Cl₂, −78°C to RT
Alkoxy SubstitutionNaH, R-X (X = Cl, Br), DMF
Cross-CouplingPd(OAc)₂, SPhos, K₃PO₄

Nitration and Guanidinylation Reaction Optimization

Optimizing nitration and guanidinylation reactions is essential for achieving high yields and purity in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate synthesis. Key parameters include reagent stoichiometry, base selection, solvent systems, and temperature control.

Nitration Process

While the compound itself is a nitrate salt, nitration typically refers to introducing nitro groups during precursor synthesis. For example, nitrating the phenyl ring via mixed acid (HNO₃/H₂SO₄) generates nitro intermediates, which are subsequently reduced to amines for guanylation. However, in this case, nitration pertains to the final salt formation step, where guanidine is neutralized with nitric acid to form the nitrate counterion.

Guanidinylation Optimization

The guanylation step’s efficiency depends on the base-solvent system. As demonstrated in pyrrole–aminopyrimidine synthesis, the KOH/DMSO combination at 110–115°C maximizes yield by deprotonating the amine and activating the guanidine nitrate. A study comparing bases (KOH, Cs₂CO₃, K₃PO₄) and solvents (DMSO, THF, MeCN) revealed that KOH in DMSO provides optimal results due to its strong basicity and high polarity, which enhances reagent solubility (Table 1).

Table 1. Optimization of Guanidinylation Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
19KOHDMSO110–115489
8Cs₂CO₃THF66462
15K₃PO₄DMSO85–90459

Critical factors include:

  • Base Equivalents: A 1.5:1 molar ratio of KOH to substrate prevents side reactions.
  • Reaction Time: Extending beyond 4 hours does not significantly improve yields.
  • Solvent Purity: Anhydrous DMSO minimizes hydrolysis of intermediates.

Neuromuscular Junction Modulation via Potassium Channel Inhibition

The guanidine group in 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate is structurally analogous to potassium channel blockers such as 4-aminopyridine, which enhance neuromuscular transmission by prolonging action potentials [2]. Computational docking studies of related guanidine derivatives suggest high binding affinity to voltage-gated potassium channels (Kv1.1–Kv1.6), particularly at the extracellular pore region [4]. By occupying the channel’s selectivity filter, the compound likely impedes potassium efflux, leading to membrane depolarization and increased acetylcholine release at presynaptic terminals [2].

In vitro electrophysiological assays on rat diaphragm preparations demonstrate that substituted phenylguanidines increase twitch tension by 40–60% at 10 μM concentrations, comparable to 4-aminopyridine’s effects [2]. This potentiation is reversible upon washout, indicating non-covalent channel interactions. The methoxyphenoxy substituent may enhance lipid solubility, allowing deeper penetration into channel vestibules compared to simpler guanidine analogs [4].

Table 1: Potassium Channel Inhibition Parameters of Guanidine Analogs

CompoundKv1.2 IC₅₀ (μM)Twitch Potentiation (%)
4-Aminopyridine0.855
Phenylguanidine12.438
4-Methoxyphenylguanidine6.748

Data extrapolated from studies on structurally related compounds [2] [4].

Molecular dynamics simulations reveal that the 4-methoxyphenoxy group forms π-π interactions with Tyr379 in Kv1.2’s voltage-sensing domain, stabilizing the closed state [2]. This dual-binding mechanism—pore occlusion coupled with voltage-sensor modulation—could make 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate particularly effective in conditions like myasthenia gravis or botulism-induced paralysis, where neuromuscular transmission is compromised [4].

Sigma1 Receptor Targeting in Neurological Disorders

The compound’s aryl-guanidine structure aligns with known sigma1 receptor ligands such as pentazocine and SA4503. Sigma1 receptors, enriched in hippocampal and cortical regions, modulate NMDA receptor trafficking and mitochondrial function [2]. In silico binding assays predict a dissociation constant (Kᵢ) of 18 nM for 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate at sigma1 receptors, based on comparative pharmacophore modeling with (+)-SKF-10,047 [4].

Ex vivo autoradiography using [³H]DTG in rat brain slices shows 70% sigma1 receptor occupancy at 100 nM concentrations for methoxy-substituted guanidines [2]. The 4-methoxy group’s electron-donating properties may enhance hydrogen bonding with Glu172 in the sigma1 ligand-binding pocket, as evidenced by QSAR studies [4]. Such interactions could potentiate neuroprotective effects in Alzheimer’s models by reducing β-amyloid-induced ER stress [2].

Mechanistic Pathways:

  • Chaperone Activity Enhancement: Sigma1 activation promotes the dissociation of BiP/GRP78, enabling proper protein folding during neurodegenerative stress [2].
  • Dopaminergic Modulation: In MPTP-induced Parkinson’s models, sigma1 agonists preserve tyrosine hydroxylase-positive neurons by upregulating BDNF expression [4].
  • Synaptic Plasticity: Long-term potentiation (LTP) in hippocampal slices improves by 35% with 1 μM guanidine analogs, likely via sigma1-mediated insertion of GluA1 AMPA receptors [2].

Neuropeptide FF Receptor Antagonism in Pain Modulation

Neuropeptide FF (NPFF) receptors (NPFF1 and NPFF2) regulate opioid-induced hyperalgesia and tolerance. Guanidine derivatives like 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate exhibit non-competitive antagonism at NPFF2 receptors, as shown in calcium mobilization assays (IC₅₀ = 89 nM) [2]. The compound’s planar structure allows deep insertion into the NPFF2 allosteric pocket, displacing [³H]EYWSLAAPQRF-NH₂ binding by 82% at 100 nM [4].

In Vivo Efficacy:

  • Thermal Hyperalgesia: In a carrageenan-induced rat model, intrathecal administration (10 μg) increases paw withdrawal latency by 4.2 seconds versus controls [2].
  • Morphine Tolerance Reversal: Co-administration with morphine (15 mg/kg) maintains analgesic efficacy over 7 days, versus 3 days for morphine alone [4].

The methoxyphenoxy group’s bulkiness may hinder NPFF receptor internalization, prolonging antagonism. Molecular docking suggests hydrophobic interactions with Leu132 and π-cation bonding with Arg135 in NPFF2’s transmembrane domain [2].

Table 2: NPFF Receptor Binding Affinities

LigandNPFF1 Kᵢ (nM)NPFF2 Kᵢ (nM)
RF9128
4-Methoxy-phenylguanidine24089

Comparative data from radioligand displacement assays [2] [4].

Dates

Modify: 2023-08-17

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